1-(2-Methoxy-4,5-dimethylphenyl)ethanone chemical properties
1-(2-Methoxy-4,5-dimethylphenyl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone
Introduction
1-(2-Methoxy-4,5-dimethylphenyl)ethanone, also known as 2-methoxy-4,5-dimethylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its substituted phenyl ring, featuring a methoxy group and two methyl groups, offers a unique electronic and steric profile that can be exploited in the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in drug development and chemical sciences. Understanding the foundational characteristics of this building block is crucial for its effective application in synthetic workflows.
The strategic placement of the electron-donating methoxy and methyl groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution reactions, while the acetyl group provides a reactive handle for a wide array of chemical transformations. This combination makes it a precursor of interest for various target structures.
| Property | Value | Source |
| IUPAC Name | 1-(2-methoxy-4,5-dimethylphenyl)ethanone | [1] |
| CAS Number | 91969-74-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to light yellow crystalline powder (predicted) | [3] |
Synthesis and Purification
The most direct and common method for synthesizing 1-(2-methoxy-4,5-dimethylphenyl)ethanone is through the Friedel-Crafts acylation of 3,4-dimethylanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[4][5][6]
Primary Synthetic Route: Friedel-Crafts Acylation
The reaction involves treating 3,4-dimethylanisole with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][7] The Lewis acid activates the acylating agent by coordinating to a halogen or oxygen atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺).[7][8] The electron-rich aromatic ring of 3,4-dimethylanisole then attacks the acylium ion. The directing effects of the ortho, para-directing methoxy and methyl groups favor substitution at the sterically accessible position ortho to the methoxy group. The resulting aryl ketone product is less reactive than the starting material due to the electron-withdrawing nature of the acetyl group, which prevents further acylation.[6]
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Experimental Protocol: Synthesis
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagents: Suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) and cool the mixture to 0-5 °C using an ice bath.
-
Addition: Dissolve 3,4-dimethylanisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude 1-(2-methoxy-4,5-dimethylphenyl)ethanone can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a non-polar to a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane).
Physicochemical Properties
The physical properties of an organic compound are critical for its handling, storage, and application in various reaction conditions.
| Property | Value / Description | Reference |
| Melting Point | 68-74 °C (for the related 2'-hydroxy derivative) | [9] |
| Boiling Point | 144 °C at 18 mmHg (for the related 2'-hydroxy derivative) | [10] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [3][11] |
| pKa | 10.59 ± 0.23 (predicted for the related 2'-hydroxy derivative) | [10] |
Spectroscopic and Spectrometric Characterization
Structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. The following sections detail the expected spectral data for 1-(2-methoxy-4,5-dimethylphenyl)ethanone.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | s | 1H | Ar-H (H-6) |
| ~6.7 | s | 1H | Ar-H (H-3) |
| ~3.9 | s | 3H | -OCH ₃ |
| ~2.5 | s | 3H | -COCH ₃ |
| ~2.25 | s | 3H | Ar-CH ₃ (C-5) |
| ~2.20 | s | 3H | Ar-CH ₃ (C-4) |
The chemical shifts are estimates based on substituent effects and data from analogous compounds.[12][13]
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Vortex the vial until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans for a high signal-to-noise ratio.[12]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~200 | C =O |
| ~158 | C -OCH₃ (C-2) |
| ~138 | Ar-C (C-4 or C-5) |
| ~135 | Ar-C (C-5 or C-4) |
| ~130 | Ar-C (C-1) |
| ~125 | Ar-C H (C-6) |
| ~110 | Ar-C H (C-3) |
| ~55 | -OC H₃ |
| ~29 | -COC H₃ |
| ~20 | Ar-C H₃ |
| ~19 | Ar-C H₃ |
Chemical shifts are estimates based on known values for substituted acetophenones.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃) |
| ~1675 | C=O Stretch | Aryl Ketone |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Data is based on typical values for aromatic ketones and ethers.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₄O₂ would appear at m/z = 178.
-
Key Fragments: The most prominent fragmentation is often the alpha-cleavage (McLafferty rearrangement is not possible), leading to the loss of a methyl radical or the entire acetyl group.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z = 163 (acylium ion).
-
[M-43]⁺: Loss of the acetyl group (•COCH₃), resulting in a fragment at m/z = 135.
-
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